TG100-115 is a synthetic, low molecular weight compound identified as a potent and selective inhibitor of specific isoforms of Phosphoinositide 3-kinases (PI3Ks) [, , , , , ]. PI3Ks are a family of enzymes involved in various cellular functions, including cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, and play a crucial role in intracellular signal transduction [, , ]. Specifically, TG100-115 demonstrates high selectivity for the γ and δ isoforms of PI3K, which are primarily expressed in leukocytes and play a key role in inflammatory and immune responses [, , , , , , ].
TG100-115 is classified as a small molecule inhibitor with a specific target profile against PI3K isoforms. It is derived from a series of pteridine-based compounds, which are recognized for their diverse biological activities. The compound is identified by the CAS number 677297-51-7 and has been studied extensively in preclinical models for its pharmacological properties .
The synthesis of TG100-115 involves several key steps:
Industrial production methods mirror these laboratory techniques but are optimized for scale, utilizing automated reactors and advanced purification systems to ensure consistency and yield .
TG100-115 has a complex molecular structure characterized by its pteridine core, which features various substituents that contribute to its selectivity for PI3K isoforms. Although specific molecular formula details were not provided in the sources, studies indicate that the structural features allow for significant conformational flexibility, which is critical for binding affinity to the target enzymes .
TG100-115 can undergo several chemical reactions:
These reactions allow for the development of novel compounds with potentially enhanced therapeutic profiles .
The mechanism of action of TG100-115 primarily involves its selective inhibition of PI3Kγ and PI3Kδ. Molecular modeling studies suggest that the compound binds effectively within the catalytic domain of these kinases, forming strong hydrogen bonds with critical residues. This binding disrupts normal signaling pathways that contribute to inflammation and tumorigenesis. The selectivity is attributed to specific structural features that allow TG100-115 to fit optimally into the active sites of these isoforms while showing minimal activity against other kinases .
While detailed physical properties such as melting point or solubility were not explicitly provided in the sources, TG100-115 is noted for its stability under physiological conditions. Its chemical properties include:
Further characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to confirm structural integrity during synthesis .
TG100-115 has several promising applications in scientific research:
TG100-115 (chemical formula: C₁₈H₁₄N₆O₂; MW: 346.34 g/mol) is a potent small-molecule inhibitor selectively targeting phosphoinositide 3-kinase gamma and delta isoforms (PI3Kγ/δ). It exhibits IC₅₀ values of 83 nM against PI3Kγ and 235 nM against PI3Kδ, while sparing PI3Kα/β isoforms (IC₅₀ >1 µM) [1] [5] [6]. This selectivity enables precise modulation of immune cell signaling and inflammatory responses without disrupting metabolic functions governed by PI3Kα/β.
The isoform specificity arises from TG100-115’s unique molecular interactions within the ATP-binding pockets of PI3Kγ/δ:
Table 1: Structural Determinants of TG100-115 Selectivity
Structural Element | Role in PI3Kγ/δ Binding | Effect on PI3Kα/β |
---|---|---|
Pteridine N-3 | H-bond acceptor for Val-882 backbone NH | No equivalent residue |
2-Amino group | H-bond donor to Val-882 carbonyl | Steric clash with Lys-802 (PI3Kα) |
6′-(3-Hydroxyphenyl) | H-bond to Asp-841; hydrophobic pocket fit | Inaccessible pocket |
Ring rotational freedom | High penalty for non-optimal conformations | Low penalty allows ATP binding |
TG100-115 acts as a reversible ATP-competitive inhibitor:
TG100-115’s anti-inflammatory effects stem from selective suppression of PI3Kγ/δ-dependent nodes:
Table 2: Downstream Effects of PI3Kγ/δ Inhibition by TG100-115
Downstream Target | Effect of TG100-115 | Functional Consequence |
---|---|---|
Akt (Ser473) | >80% inhibition at 10 µM | Reduced inflammatory signaling |
mTORC1 | Phosphorylation blocked | Suppressed translation of cytokines |
p70S6K | Activity abolished | Impaired ribosomal biogenesis |
VE-cadherin | Stabilized junctional complexes | Maintained endothelial barrier integrity |
NF-κB | Indirect suppression via Akt | Decreased cytokine gene expression |
Beyond PI3Kγ/δ, TG100-115 potently inhibits TRPM7 kinase activity (IC₅₀: 0.17 µM), a divalent cation channel-kinase fused protein [4] [9] [10]. This dual-targeting profile enables unique modulation of cytoskeletal dynamics and cellular migration.
TG100-115 binds TRPM7’s kinase domain in an ATP-competitive manner, with 70-fold greater potency than rottlerin (a prior reference inhibitor):
TRPM7 kinase regulates cytoskeletal dynamics through direct phosphorylation of myosin IIA heavy chain (MHC-IIA) at Serⁱ⁹⁴³. TG100-115 disrupts this process:
Table 3: Effects of TG100-115 on TRPM7-Dependent Cellular Migration
Cell Type | Assay | TG100-115 Concentration | Inhibition (%) | Mechanistic Insight |
---|---|---|---|---|
MDA-MB-231 (breast) | Transwell invasion | 10 µM | 78% | ↓ Myosin IIA phosphorylation |
Human neutrophils | CXCL8 chemotaxis | 20 µM | 85% | ↓ Akt1/mTOR signaling |
U-87 MG (glioma) | Wound healing | 20 µM | 70% | ↓ FAK phosphorylation |
Murine neutrophils | TNF-α peritonitis | 5 mg/kg i.v. | 65% | Impaired extravasation in vivo |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0